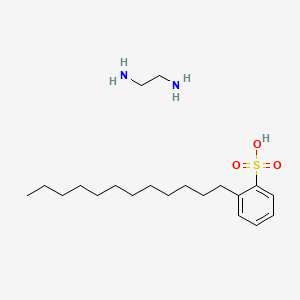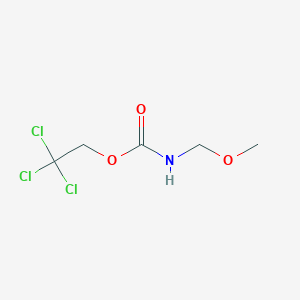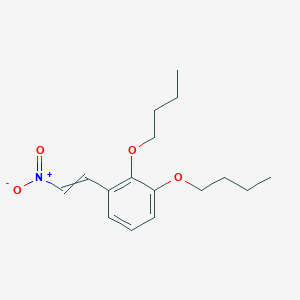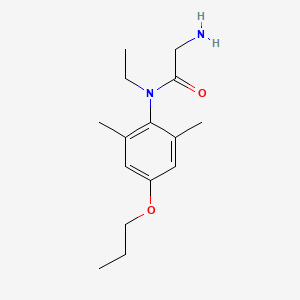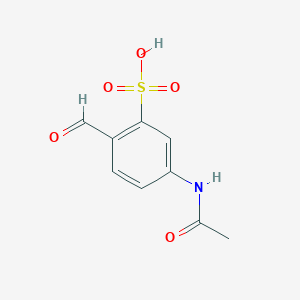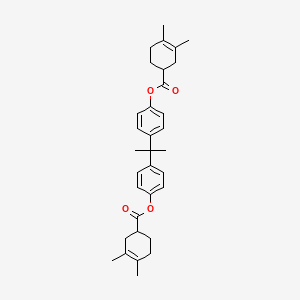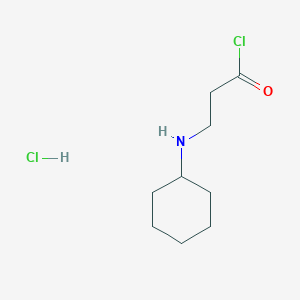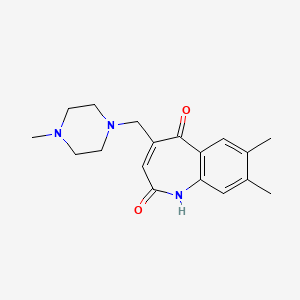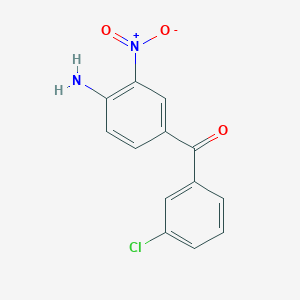
(4-Amino-3-nitro-phenyl)-(3-chloro-phenyl)-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Amino-3-nitro-phenyl)-(3-chloro-phenyl)-methanone is an organic compound that features a complex structure with multiple functional groups, including an amino group, a nitro group, and a chloro-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-nitro-phenyl)-(3-chloro-phenyl)-methanone typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by a reduction step to introduce the amino group. The chloro-phenyl moiety can be introduced through a Friedel-Crafts acylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient reaction conditions, cost-effective reagents, and robust purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
(4-Amino-3-nitro-phenyl)-(3-chloro-phenyl)-methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields (4-Amino-3-amino-phenyl)-(3-chloro-phenyl)-methanone, while substitution of the chloro group can produce a variety of derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
(4-Amino-3-nitro-phenyl)-(3-chloro-phenyl)-methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (4-Amino-3-nitro-phenyl)-(3-chloro-phenyl)-methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Amino-3-nitro-phenyl)-(3-bromo-phenyl)-methanone
- (4-Amino-3-nitro-phenyl)-(3-fluoro-phenyl)-methanone
- (4-Amino-3-nitro-phenyl)-(3-methyl-phenyl)-methanone
Uniqueness
(4-Amino-3-nitro-phenyl)-(3-chloro-phenyl)-methanone is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.
Propiedades
Número CAS |
66938-61-2 |
|---|---|
Fórmula molecular |
C13H9ClN2O3 |
Peso molecular |
276.67 g/mol |
Nombre IUPAC |
(4-amino-3-nitrophenyl)-(3-chlorophenyl)methanone |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(7-9)16(18)19/h1-7H,15H2 |
Clave InChI |
SSLVPZCAZKCYMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




